1-benzyl-3,6-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the benzyl and methyl groups. The final step involves the attachment of the carboxamide group. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-Carbaldehyde Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Acid Pinacol Ester: This compound has a similar aromatic structure and is used in various chemical reactions.
Uniqueness
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C26H24N6O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-[4-(3-methylpyrazol-1-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H24N6O/c1-17-13-14-31(29-17)22-11-9-21(10-12-22)28-26(33)23-15-18(2)27-25-24(23)19(3)30-32(25)16-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,28,33) |
InChI Key |
YSMNJXXVXMGLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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